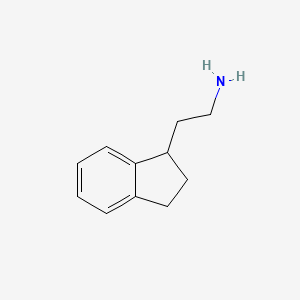

2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine

Vue d'ensemble

Description

“2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine” is a chemical compound with the molecular formula C11H15N . It is a symmetrical tertiary amine.

Synthesis Analysis

The synthesis of “2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine” involves different chemical reactions such as reductive amination, oxidation, and reduction. The compound can be synthesized using a wide range of methods and reagents such as sodium borohydride, hydrogen gas, and palladium catalysts.Molecular Structure Analysis

The molecular structure of “2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine” can be represented by the molecular formula C11H15N . The molecular weight of this compound is 161.24 g/mol.Applications De Recherche Scientifique

Antimicrobial Properties

2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities . These compounds exhibit potent antibacterial action against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Proteus vulgaris). Additionally, some compounds demonstrate antifungal properties against Aspergillus niger and Candida albicans. Researchers have characterized these derivatives using techniques such as FT-IR, 1H NMR, 13C NMR, and HRMS.

Alzheimer’s Disease Treatment

The discovery of novel 2,3-dihydro-1H-inden-1-ones as dual inhibitors of phosphodiesterase 4 (PDE4) and acetylcholinesterase (AChE) holds promise for Alzheimer’s disease therapy . These compounds target both cognitive and memory function, potentially mitigating neuroinflammation associated with the disease.

Pharmacological Properties

Compounds containing the 2,3-dihydro-1H-inden-1-one structure exhibit a diverse pharmacological profile. Examples include anticancer, anti-inflammatory, antioxidant, and anti-Alzheimer’s activities . Researchers continue to explore these properties for potential therapeutic applications.

Fluorinated Derivatives

Halogenated compounds, especially fluorinated ones, possess a wide range of medicinal properties. Incorporating halogen atoms into the 2,3-dihydro-1H-inden-1-one scaffold can dramatically alter its behavior. These fluorinated derivatives have shown activities such as anticancer, antiviral, and antidepressant effects .

Synthetic Organic Chemistry

The synthesis of 2,3-dihydro-1H-inden-1-ones and their derivatives involves various methods, including grinding, stirring, and ultrasound irradiation . Researchers continue to explore efficient synthetic routes to access these compounds.

Propriétés

IUPAC Name |

2-(2,3-dihydro-1H-inden-1-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c12-8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,10H,5-8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLYVTCAUKHNRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Methoxyethyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B3012605.png)

![3-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridazine-4-carboxylic acid](/img/structure/B3012610.png)

![Isopropyl 2-methyl-5-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B3012611.png)

![5-(5-Chloropyrimidin-2-yl)-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B3012612.png)

![1-(4-Bromophenyl)-3-[(4-methylphenyl)amino]propan-1-one](/img/structure/B3012613.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3012614.png)

![N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B3012617.png)

![(3-Fluoro-4-methylphenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3012620.png)

![N-(2,4-difluorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B3012622.png)